2-(4-bromophenyl)-3-methyl-1H-indole
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Overview
Description
2-(4-Bromophenyl)-3-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromine atom at the 4-position of the phenyl ring and a methyl group at the 3-position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors
Mode of Action
It is known that similar compounds interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and changes resulting from this compound’s action require further investigation.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in antimicrobial and antimalarial activities
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antileishmanial and antimalarial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3-methyl-1H-indole can be achieved through several methods. One common approach involves the condensation of 4-bromoaniline with acetophenone followed by cyclization. The reaction typically requires a strong acid catalyst such as hydrochloric acid or sulfuric acid and is carried out under reflux conditions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromophenylboronic acid is reacted with 3-methylindole in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution: Products include various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized derivatives such as indole-2,3-diones.
Reduction: Reduced products like 2-(4-bromophenyl)-3-methylindoline.
Scientific Research Applications
2-(4-Bromophenyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Methylindole: Lacks the bromine atom, affecting its biological activity and chemical reactivity.
4-Bromoindole: Lacks the methyl group, influencing its chemical properties and applications.
Uniqueness
2-(4-Bromophenyl)-3-methyl-1H-indole is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXICYKPAILEMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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